molecular formula C10H10BrNO B1378366 4-Bromo-5-methoxy-7-methylindole CAS No. 1352393-65-7

4-Bromo-5-methoxy-7-methylindole

Cat. No. B1378366
M. Wt: 240.1 g/mol
InChI Key: NZBDVOBNQVAKPI-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-7-methylindole is a chemical compound with the molecular formula C10H10BrNO . It is a substituted indole , which are important types of molecules and natural products that play a significant role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community due to their importance in natural products and drugs . The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields) and this was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .


Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methoxy-7-methylindole is characterized by a heterocyclic indole ring substituted with bromo, methoxy, and methyl groups . The geometry and rotation of the indole and phenyl fragments are highly conserved and have limited deformation freedom .


Chemical Reactions Analysis

Indole derivatives, including 4-Bromo-5-methoxy-7-methylindole, undergo various chemical reactions. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole .

Safety And Hazards

While specific safety and hazard information for 4-Bromo-5-methoxy-7-methylindole was not found, it’s important to handle such chemicals with care. They should be used only in a well-ventilated area, and direct contact with skin and eyes should be avoided .

Future Directions

The future directions for 4-Bromo-5-methoxy-7-methylindole could involve further exploration of its synthesis methods, as well as its potential applications in the field of drug research and development . As an important intermediate in the field of drug research and development, it has potential therapeutic prospects .

properties

IUPAC Name

4-bromo-5-methoxy-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-8(13-2)9(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBDVOBNQVAKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289469
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-7-methylindole

CAS RN

1352393-65-7
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352393-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methoxy-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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